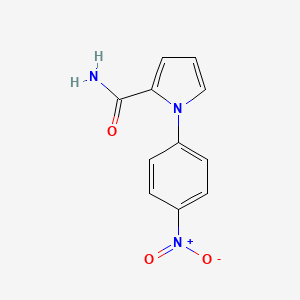

1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide

Description

Significance of Pyrrole-2-carboxamide Motif in Chemical Synthesis and Materials Science

The pyrrole-2-carboxamide unit is a cornerstone in synthetic chemistry due to its versatile functionality. The amide group can participate in various chemical transformations, and the pyrrole (B145914) ring itself can undergo reactions like electrophilic substitution. mdpi.com This motif is integral to the total synthesis of complex natural products, particularly a class of marine-derived pyrrole-imidazole alkaloids (PIAs) which exhibit interesting structural diversity. rsc.org Various strategies, from classical amide bond formations to the de novo synthesis of the pyrrole ring, have been developed to incorporate this key moiety. rsc.org

In materials science, the pyrrole scaffold is a building block for conductive polymers and functional materials. The ability of the pyrrole ring to engage in π-π stacking and hydrogen bonding, facilitated by the carboxamide group, allows for the construction of supramolecular assemblies with tailored electronic and optical properties. These characteristics are leveraged in the development of sensors, organic electronics, and other advanced materials.

Overview of N-Aryl Pyrrole Derivatives in Modern Chemical Research

The attachment of an aryl group directly to the nitrogen atom of the pyrrole ring gives rise to N-aryl pyrrole derivatives, a class of compounds with significant utility. nbinno.com This structural modification influences the electron density of the pyrrole ring, impacting its reactivity and physical properties. Research has shown that N-aryl pyrrole derivatives are valuable precursors and intermediates in organic synthesis. nbinno.comrsc.org For instance, they have been employed in the synthesis of more complex heterocyclic systems through reactions like Paal-Knorr condensation and various metal-catalyzed cross-coupling reactions. rsc.org

Furthermore, the N-aryl pyrrole scaffold is a prominent feature in medicinal chemistry, forming the basis for compounds with a wide range of biological activities. mdpi.commdpi.comnih.gov The specific aryl group can be modified to fine-tune the compound's interaction with biological targets. nih.gov For example, N-aryl pyrrole-2-carboxamides have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a target for developing new agents against tuberculosis. nih.gov The nature of the aryl substituent, such as the presence of electron-withdrawing groups, has been shown to be crucial for the potency of these compounds. nih.gov

Focus Compound: 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide

This compound is a specific derivative within the N-aryl pyrrole-2-carboxamide family. Its structure is characterized by a pyrrole ring, a carboxamide group at the 2-position, and a 4-nitrophenyl group attached to the pyrrole nitrogen. The 4-nitrophenyl group is a strong electron-withdrawing group, which significantly influences the chemical properties of the molecule.

While specific research exclusively detailing the synthesis and application of this compound is limited in publicly available literature, its chemical precursors and related analogues have been documented. For instance, the corresponding carboxylic acid, 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, is a known compound. nih.gov The synthesis of the target carboxamide would typically proceed via the activation of this carboxylic acid followed by amidation.

Research into related structures, such as pyrrole 2,5-diamides bearing 4-nitrophenyl groups, has explored their structural behavior and anion binding properties. rsc.org These studies indicate that the nitrophenyl moiety can play a role in molecular recognition and signaling processes.

Below is a table summarizing the key chemical identifiers for the closely related precursor, 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈N₂O₄ | nih.gov |

| Molecular Weight | 232.19 g/mol | nih.gov |

| IUPAC Name | 1-(4-nitrophenyl)pyrrole-2-carboxylic acid | nih.gov |

| InChIKey | YCDWGNIQEQCQQW-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)N+[O-] | nih.gov |

The study of compounds like this compound contributes to the broader understanding of structure-activity relationships within the N-aryl pyrrole class, potentially leading to the development of novel molecules with tailored functions for various scientific applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O3 |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

1-(4-nitrophenyl)pyrrole-2-carboxamide |

InChI |

InChI=1S/C11H9N3O3/c12-11(15)10-2-1-7-13(10)8-3-5-9(6-4-8)14(16)17/h1-7H,(H2,12,15) |

InChI Key |

GOLZYNJMYCKSRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 1 4 Nitrophenyl 1h Pyrrole 2 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the complete chemical environment and connectivity of each atom can be mapped.

The ¹H NMR spectrum of 1-(4-nitrophenyl)-1H-pyrrole-2-carboxamide is expected to show distinct signals corresponding to the aromatic protons of the nitrophenyl and pyrrole (B145914) rings, as well as the amide protons. The 4-nitrophenyl group typically presents as an AA'BB' system, resulting in two doublets in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the pyrrole ring, influenced by the carboxamide and nitrophenyl substituents, are expected to appear as three distinct multiplets, often in the range of δ 6.0-7.5 ppm. The amide (-CONH₂) protons would appear as two broad singlets, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found far downfield (δ 160-170 ppm). Carbons of the nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being significantly deshielded. Pyrrole ring carbons would also resonate in the aromatic region, with their specific shifts determined by the positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyrrole H-3 | ~6.8-7.2 | ~110-115 | Coupled to H-4 and H-5 |

| Pyrrole H-4 | ~6.2-6.5 | ~108-112 | Coupled to H-3 and H-5 |

| Pyrrole H-5 | ~7.0-7.4 | ~125-130 | Coupled to H-3 and H-4 |

| Nitrophenyl H-2', H-6' | ~7.6-7.9 | ~120-125 | Doublet, coupled to H-3', H-5' |

| Nitrophenyl H-3', H-5' | ~8.2-8.5 | ~145-150 | Doublet, coupled to H-2', H-6' |

| Amide -NH₂ | ~7.5-8.0 (broad) | - | Two separate, broad signals |

| Pyrrole C-2 | - | ~128-132 | Attached to carboxamide |

| Pyrrole C-5 | - | ~125-130 | Attached to N-phenyl |

| Nitrophenyl C-1' | - | ~142-146 | Attached to pyrrole N |

| Nitrophenyl C-4' | - | ~147-152 | Attached to nitro group |

| Carbonyl C=O | - | ~160-165 | Amide carbonyl |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the pyrrole ring (H-3 with H-4, H-4 with H-5) and adjacent protons on the nitrophenyl ring (H-2'/H-6' with H-3'/H-5'). This confirms the relative positions of protons within each ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This allows for the direct assignment of the carbon signal for each protonated carbon, for instance, linking the pyrrole H-3 signal to the C-3 signal. sdsu.edu

Table 2: Key Expected 2D NMR Correlations

| Technique | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H ↔ ¹H | H-3 ↔ H-4; H-4 ↔ H-5; H-2'/6' ↔ H-3'/5' | Connectivity of protons within the pyrrole and phenyl rings. |

| HSQC | ¹H ↔ ¹³C (1-bond) | H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; H-2'/6' ↔ C-2'/6', etc. | Direct assignment of protonated carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-5 ↔ C-1'; H-3 ↔ C-2, C-5; Amide NH₂ ↔ C=O, C-2 | Confirms linkage of pyrrole, phenyl, and carboxamide groups. |

Vibrational Spectroscopy (Infrared and Raman) for Structural Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.net These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability. nih.govnih.gov

For this compound, the IR and Raman spectra are dominated by vibrations characteristic of the amide and aromatic nitro functionalities.

Amide Group: The primary amide group gives rise to several distinct bands. The C=O stretching vibration, known as the Amide I band, produces a very strong absorption in the IR spectrum, typically between 1630 and 1690 cm⁻¹. ucla.edu The N-H bending vibration (Amide II band) is also prominent, usually appearing around 1550-1640 cm⁻¹. Furthermore, two N-H stretching bands are expected in the 3100-3500 cm⁻¹ region for the primary amide (-NH₂). quora.com

Nitro Group: The aromatic nitro group is characterized by two strong stretching vibrations. The asymmetrical N-O stretch appears in the 1475-1550 cm⁻¹ range, while the symmetrical N-O stretch is found between 1290 and 1360 cm⁻¹. quora.comorgchemboulder.com These bands are typically very intense in the IR spectrum. The symmetric stretch is often a strong and easily identifiable band in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Amide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | Medium |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1630 - 1690 | Strong |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1550 - 1640 | Medium-Strong |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1475 - 1550 | Strong |

| Nitro (-NO₂) | N-O Symmetric Stretch | 1290 - 1360 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (molecular formula C₁₁H₉N₃O₃), the calculated exact mass is approximately 231.0644 g/mol . In electrospray ionization (ESI) mode, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 232.0722.

The fragmentation of the molecular ion provides structural confirmation. whitman.edu The fragmentation pathways are heavily influenced by the substituents on the pyrrole ring. nih.gov Plausible fragmentation patterns for this molecule include:

Cleavage of the N-C bond between the two rings, leading to fragments corresponding to the nitrophenyl cation (m/z 122) or the pyrrole-2-carboxamide cation (m/z 110).

Loss of the nitro group (-NO₂), resulting in a fragment at [M+H - 46]⁺.

Loss of the carboxamide group as a radical or neutral molecule.

Sequential fragmentation of the pyrrole ring itself. nih.gov

Table 4: Predicted Mass Spectrometry Fragments

| m/z (Positive Mode) | Proposed Fragment Ion | Formula |

| 232.0722 | [M+H]⁺ | [C₁₁H₁₀N₃O₃]⁺ |

| 186.0767 | [M+H - NO₂]⁺ | [C₁₁H₁₀N₂O]⁺ |

| 122.0375 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 111.0558 | [C₅H₇N₂O]⁺ | Pyrrole-2-carboxamide cation |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum is sensitive to the extent of conjugation and the presence of chromophores. The structure of this compound contains several chromophores, including the pyrrole ring, the benzene (B151609) ring, the nitro group, and the carbonyl group, all linked in a conjugated system.

This extensive conjugation is expected to result in strong absorption bands in the UV region.

π→π* Transitions: Strong absorptions arising from π→π* transitions are expected due to the conjugated aromatic system. The 4-nitrophenyl moiety is a particularly strong chromophore, and its presence is likely to cause a significant absorption band above 300 nm. researchgate.net The pyrrole ring itself also contributes to absorption, typically below 300 nm. researchgate.net

n→π* Transitions: Weaker absorptions from n→π* transitions associated with the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups may also be observed, often appearing as shoulders on the more intense π→π* bands.

The position of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which can provide further information about the electronic nature of the ground and excited states of the molecule.

Fluorescence and Emission Spectroscopy

While specific fluorescence data for this compound is not extensively detailed in the available literature, the photophysical properties of structurally related nitrophenyl-substituted pyrrole derivatives have been investigated. These studies reveal that the fluorescence behavior of such compounds is highly sensitive to their molecular structure and the surrounding solvent environment.

For instance, studies on bis-nitro-substituted pyrrolo[3,2-b]pyrroles, which feature a similar nitrophenyl moiety, demonstrate a strong solvatochromic effect. In non-polar solvents like cyclohexane, a derivative with two 4-nitrophenyl substituents exhibits a high fluorescence quantum yield of up to 0.96. nih.gov However, this fluorescence is significantly quenched in polar solvents such as DMSO. nih.gov This behavior is attributed to the formation of a dipolar twisted intramolecular charge transfer (TICT) state in polar environments, which leads to non-radiative decay.

The emission spectra of these related compounds are characterized by strong positive solvatochromism, meaning the emission maxima shift to longer wavelengths (a bathochromic shift) as the solvent polarity increases. nih.gov For example, the emission maximum of a para-nitro substituted analogue shifts significantly when moving from a non-polar to a polar solvent. nih.gov This pronounced solvatofluorochromism is indicative of a change in the electronic distribution upon excitation, leading to a more polar excited state. nih.gov

In one study, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles also exhibited solvatochromic fluorescence, with emission shifting from 393 nm in n-hexane to 446 nm in acetonitrile. rsc.org Another derivative in the same study showed dual fluorescence in certain solvents, indicative of both locally excited and twisted intramolecular charge transfer states. rsc.org These findings suggest that this compound would likely exhibit interesting fluorescence properties, strongly influenced by solvent polarity, with potentially high quantum yields in non-polar media.

Table 1: Illustrative Fluorescence Data for an Analogous Nitrophenyl-Substituted Pyrrolo[3,2-b]pyrrole Compound nih.gov

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φfl) |

| Cyclohexane | 460 | 505 | 0.96 |

| Toluene | 470 | 550 | 0.61 |

| Dichloromethane | 475 | 595 | 0.02 |

| Acetonitrile | 470 | 620 | < 0.01 |

| DMSO | 480 | 630 | < 0.01 |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Research on newly synthesized pyrrole ester derivatives demonstrates their thermal stability through TGA and Differential Scanning Calorimetry (DSC), a technique closely related to DTA. researchgate.net In a typical analysis, the TGA curve would show the percentage of weight loss as a function of temperature, indicating decomposition points. The DTA or DSC curve would show endothermic or exothermic peaks corresponding to melting, decomposition, or other thermal events.

For example, a study on two novel pyrrole esters prepared via Steglich esterification from a pyrrole intermediate with vanillin (B372448) and ethyl maltol (B134687) investigated their thermal behavior. researchgate.net The analysis identified the temperatures at which significant degradation occurs, thereby establishing the upper-temperature limit for their stability. Such analyses are critical for assessing the suitability of these compounds for applications where they might be exposed to high temperatures. The thermal stability of pyrrole derivatives can be influenced by the nature and position of substituents on the pyrrole ring and any appended aromatic systems.

Table 2: Representative Thermal Analysis Data for Novel Pyrrole Ester Analogues researchgate.net

| Compound | Onset Decomposition Temp. (TGA) | Peak Decomposition Temp. (DTG) | Key Thermal Events (DSC/DTA) |

| Pyrrole Ester A | ~250 °C | ~280 °C | Endothermic peak (melting), Exothermic peak (decomposition) |

| Pyrrole Ester B | ~270 °C | ~300 °C | Endothermic peak (melting), Exothermic peak (decomposition) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). This method is essential for confirming the successful synthesis and purity of novel compounds. For various analogues of this compound, elemental analysis has been reported, consistently showing close agreement between the calculated and experimentally found values.

For instance, in the synthesis of a series of 2-{[2-(substituted)-1H-pyrrol-1-yl]amino}-N-(substituted) acetamide (B32628) derivatives, elemental analysis was a key characterization step. The observed percentage compositions for C, H, and N were found to be within ±0.4% of the theoretical values, confirming the proposed structures.

Similarly, for a series of 2-[(2-aminoethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile analogues, the elemental analysis data provided crucial validation of their composition. nih.gov For the compound 2-[(2-hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile, the calculated percentages were C, 53.97%; H, 3.83%; N, 14.52%, which closely matched the found values of C, 53.93%; H, 3.87%; N, 14.55%. nih.gov This high degree of accuracy is a standard expectation for the validation of newly synthesized compounds.

Table 3: Representative Elemental Analysis Data for Analogous Pyrrole Derivatives

| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 2-[(2-Hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | C13H11N3O3S | C: 53.97, H: 3.83, N: 14.52 | C: 53.93, H: 3.87, N: 14.55 | nih.gov |

| 2-[(2-Aminoethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | C13H12N4O2S | C: 54.15, H: 4.20, N: 19.43 | C: 54.15, H: 4.20, N: 19.45 | nih.gov |

| 2,2′-Disulfanediylbis(5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile) | C22H12N6O4S2 | C: 54.09, H: 2.48, N: 17.20 | C: 54.02, H: 2.50, N: 17.24 | nih.gov |

Structural Elucidation and Conformational Analysis of N Aryl Pyrrole 2 Carboxamides

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide is not publicly available, analysis of the parent compound, 1H-pyrrole-2-carboxamide, and other N-aryl derivatives provides a strong foundation for understanding its structural properties.

Determination of Molecular and Crystal Structures

The molecular structure of N-aryl pyrrole-2-carboxamides consists of a pyrrole (B145914) ring N-substituted with an aryl group, and a carboxamide group at the 2-position of the pyrrole ring. The crystal structure of the parent compound, 1H-pyrrole-2-carboxamide, has been determined and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 278026 nih.gov. This structure serves as a fundamental reference for understanding the geometry of the pyrrole-2-carboxamide moiety.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The geometric parameters of the pyrrole-2-carboxamide core are crucial for a comprehensive structural description. In the parent 1H-pyrrole-2-carboxamide, the bond lengths and angles are characteristic of an aromatic pyrrole ring coupled with a planar amide group. The introduction of a 4-nitrophenyl group at the N1 position is expected to induce changes in the electronic distribution and, consequently, in the bond lengths and angles of the pyrrole ring.

A key aspect of the conformational analysis is the set of torsion angles that describe the orientation of the substituent groups relative to the pyrrole ring. Of particular interest are the torsion angles defining the rotation of the N-aryl group and the carboxamide group.

| Bond/Angle/Torsion | Expected Value/Range | Description |

| C-N (pyrrole) | ~1.37-1.39 Å | Typical bond lengths within the pyrrole ring. |

| C=O (amide) | ~1.23 Å | Carbonyl bond length of the carboxamide group. |

| C-N (amide) | ~1.33 Å | Amide C-N bond with partial double bond character. |

| N1-C(aryl) | ~1.43 Å | Bond connecting the pyrrole nitrogen to the phenyl ring. |

| C2-C(amide) | ~1.48 Å | Bond connecting the pyrrole ring to the carboxamide group. |

| Pyrrole-N-C(aryl)-C(aryl) | Variable | Torsion angle defining the twist of the phenyl group. |

| N1-C2-C(amide)-N(amide) | ~0° or ~180° | Torsion angle indicating the planarity of the carboxamide group with the pyrrole ring. |

Note: The data in this table is illustrative and based on typical values for similar structures. Precise values for this compound would require experimental determination.

Crystal Packing and Unit Cell Parameters (e.g., Space Group, Asymmetric Unit)

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For 1H-pyrrole-2-carboxamide, the presence of both a hydrogen bond donor (N-H of the pyrrole and N-H of the amide) and an acceptor (C=O) facilitates the formation of extensive hydrogen-bonding networks, which are a dominant feature of its crystal packing.

The introduction of the 4-nitrophenyl group in this compound introduces further possibilities for intermolecular interactions. The nitro group can act as a hydrogen bond acceptor, and the phenyl ring can participate in π-π stacking interactions with other aromatic rings.

The unit cell parameters (a, b, c, α, β, γ) and the space group describe the symmetry and dimensions of the repeating unit of the crystal lattice. For 1H-pyrrole-2-carboxamide, these parameters have been experimentally determined. The asymmetric unit contains the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations.

Conformational Preferences and Planarity of Nitro and Pyrrole Moieties

The relative orientation of the 4-nitrophenyl group and the pyrrole ring is a key conformational feature of this compound. Due to steric hindrance between the ortho hydrogens of the phenyl ring and the hydrogens on the pyrrole ring, a completely coplanar arrangement is generally not favored. The phenyl ring is typically twisted out of the plane of the pyrrole ring by a certain dihedral angle. The magnitude of this twist is a balance between steric repulsion and the electronic effects that favor conjugation (and thus planarity).

The nitro group is a strong electron-withdrawing group and its planarity with the phenyl ring is crucial for maximizing its electronic effect on the molecule. In most crystal structures of nitrobenzene derivatives, the nitro group is found to be nearly coplanar with the aromatic ring, with only a small twist.

Influence of Substituents on Molecular Geometry and Conformation

Substituents on the N-aryl ring can significantly influence the molecular geometry and conformational preferences of N-aryl pyrrole-2-carboxamides. Electron-withdrawing groups, such as the nitro group in the 4-position of the phenyl ring, can affect the electronic properties of the entire molecule. This can lead to changes in bond lengths and angles within the pyrrole ring and can also influence the strength of intermolecular interactions.

The nature and position of the substituent on the phenyl ring can also impact the dihedral angle between the aryl and pyrrole rings. Bulky substituents in the ortho positions of the phenyl ring would be expected to cause a larger twist to alleviate steric strain. In the case of a 4-nitro substituent, the steric effect on the dihedral angle is minimal, and the conformation will be primarily determined by the balance of electronic effects and the steric interactions of the ortho hydrogens.

Computational Chemistry Investigations of 1 4 Nitrophenyl 1h Pyrrole 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It calculates the electronic structure of a molecule by modeling its electron density rather than its complex many-electron wavefunction. This approach is widely used to determine optimized geometries, electronic properties, and vibrational frequencies for molecules like 1-(4-nitrophenyl)-1H-pyrrole-2-carboxamide.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry. This is achieved by minimizing the total energy of the structure. The process yields precise information on bond lengths, bond angles, and dihedral (torsion) angles. For a molecule like this compound, optimization would reveal the planarity of the pyrrole (B145914) and nitrophenyl rings and the relative orientation of the carboxamide linker. For instance, in the related compound N-Nitro-1H-pyrrole-2-carboxamide, the nitro group is twisted relative to the amide group, with C—N—N—O torsion angles of 29.0° and -153.66°. nih.govnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrrole Carboxamide Structure (based on analogous compounds)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | ~1.21-1.24 | C-N-C | ~125-129 |

| C-N (amide) | ~1.36-1.38 | O=C-N | ~122-125 |

| N-O (nitro) | ~1.22-1.25 | O-N-O | ~123-126 |

| C-N (nitro) | ~1.47-1.49 | C-C-N (pyrrole) | ~107-110 |

| C-C (pyrrole) | ~1.38-1.42 | H-N-H (amide) | ~118-121 |

Electronic Structure Analysis (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. irjweb.comresearchgate.net For aromatic nitro compounds, the HOMO is typically localized on the aromatic ring system, while the LUMO is often centered on the electron-withdrawing nitro group, facilitating intramolecular charge transfer.

Table 2: Example Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -6.2 to -7.1 |

| LUMO Energy (ELUMO) | -1.8 to -2.6 |

| HOMO-LUMO Gap (ΔE) | 4.3 to 4.9 |

| Ionization Potential (I ≈ -EHOMO) | 6.2 to 7.1 |

| Electron Affinity (A ≈ -ELUMO) | 1.8 to 2.6 |

Vibrational Frequency Calculations and Spectral Simulation

After geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Key vibrational modes for this compound would include the N-H and C=O stretching of the amide group, the symmetric and asymmetric stretching of the NO2 group, and various C-H and C-N stretching modes of the aromatic rings.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

| Amide (-CONH2) | N-H Stretch | 3300 - 3500 |

| Amide (-CONH2) | C=O Stretch (Amide I) | 1650 - 1690 |

| Nitro (-NO2) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO2) | Symmetric Stretch | 1330 - 1370 |

| Pyrrole Ring | C-H Stretch | 3100 - 3150 |

| Phenyl Ring | C-H Stretch | 3050 - 3100 |

Molecular Orbital Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Hyperconjugation)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. ijnc.ir It examines charge distribution, hybridization, and, crucially, the interactions between filled (donor) and empty (acceptor) orbitals. These donor-acceptor interactions, known as hyperconjugation, are key to understanding intramolecular charge transfer and molecular stability. The stabilization energy (E(2)) associated with these interactions quantifies their strength. ijnc.ir For this compound, significant interactions would be expected between the lone pairs (LP) of oxygen and nitrogen atoms and the antibonding π* orbitals of the aromatic rings and carbonyl group, indicating electron delocalization across the molecule.

Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(N)pyrrole | π(C=C)pyrrole | High | π-delocalization within pyrrole ring |

| LP(O)carbonyl | π(C-N)amide | Moderate | Resonance in amide group |

| π(C=C)phenyl | π(N=O)nitro | Moderate | Intramolecular charge transfer |

| LP(N)amide | σ(C-C)pyrrole | Low | Hyperconjugation |

Basis Set Selection and Level of Theory (e.g., B3LYP, ωB97XD, LANL2DZ, 6-311G(d,p))

The accuracy of a DFT calculation depends on the choice of the functional and the basis set, which together define the "level of theory."

Functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is one of the most widely used in computational chemistry for its robust performance across a wide range of organic molecules. researchgate.netscirp.org

ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections. It is particularly well-suited for studying systems with significant non-covalent interactions, which are crucial for molecular stacking and recognition. worldscientific.comresearchgate.net

Basis Sets:

6-311G(d,p): A Pople-style basis set that provides a flexible description of electron orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling bonding in molecules with heteroatoms and strained rings. researchgate.netmdpi.com

LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): A basis set that employs an effective core potential (ECP) for heavier elements, particularly transition metals. nih.govfigshare.comresearchgate.net It reduces computational cost by treating only the valence electrons explicitly. While its primary use is for metal complexes, it can be part of a mixed basis set approach. nih.govfigshare.com

Ab Initio Calculations (e.g., MP2)

Ab initio (Latin for "from the beginning") methods are based solely on the principles of quantum mechanics without using experimental data for parametrization. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method. researchgate.netsouthampton.ac.uk MP2 improves upon the Hartree-Fock method by incorporating electron correlation, which is critical for accurately describing dispersion forces and non-covalent interactions. southampton.ac.uknih.gov Although more computationally demanding than DFT, MP2 is often used as a benchmark for studying interaction energies in molecular complexes. researchgate.net

Thermodynamic Parameter Calculations

Computational methods can also predict key thermodynamic properties. By combining electronic energy calculations with vibrational frequency analysis, it is possible to determine standard thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature. mdpi.com These calculations are vital for predicting the stability of molecules, understanding reaction equilibria, and calculating enthalpies of formation (ΔHf). nih.govmdpi.com

Table 5: Example Calculated Thermodynamic Parameters at 298.15 K

| Parameter | Illustrative Value | Unit |

| Enthalpy of Formation (ΔHf) | +50 to +150 | kJ/mol |

| Entropy (S) | 400 to 500 | J/(mol·K) |

| Heat Capacity (Cv) | 200 to 280 | J/(mol·K) |

| Gibbs Free Energy (G) | Varies | kJ/mol |

Comparison of Theoretical and Experimental Spectroscopic Data

A detailed comparative analysis of the theoretical and experimental spectroscopic data for this compound is crucial for a thorough understanding of its molecular characteristics. Such a comparison serves to validate the accuracy of the computational methods employed and aids in the precise assignment of the observed spectral features. The following sections would typically present a side-by-side comparison of the calculated and measured data for various spectroscopic techniques.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of its various functional groups. Theoretical calculations, often performed using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict these vibrational frequencies.

A comparative table would typically be presented as follows:

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Theoretical Raman (cm⁻¹) |

| N-H Stretch (Amide) | Data not available | Data not available | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available | Data not available | Data not available |

| C=O Stretch (Amide I) | Data not available | Data not available | Data not available | Data not available |

| N-O Stretch (Nitro) | Data not available | Data not available | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available | Data not available | Data not available |

| Pyrrole Ring Vibrations | Data not available | Data not available | Data not available | Data not available |

Note: Specific experimental and theoretical data for this compound is not publicly available in the format required for this detailed comparison. The table structure is provided as a template for how such data would be presented.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the carboxamide and nitro groups. Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption wavelengths (λmax).

A comparative data table would look like this:

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | Electronic Transition |

| Ethanol | Data not available | Data not available | HOMO -> LUMO |

| Chloroform | Data not available | Data not available | HOMO-1 -> LUMO |

Note: Specific experimental and theoretical UV-Vis data for this compound is not publicly available. The table illustrates the format for such a comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed in DFT calculations to predict NMR chemical shifts.

The comparative data would be organized as follows:

¹H NMR Chemical Shifts (δ, ppm)

| Proton | Experimental | Theoretical |

|---|---|---|

| Amide (N-H) | Data not available | Data not available |

| Pyrrole-H | Data not available | Data not available |

¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Experimental | Theoretical |

|---|---|---|

| Carbonyl (C=O) | Data not available | Data not available |

| Pyrrole-C | Data not available | Data not available |

| Phenyl-C (C-NO₂) | Data not available | Data not available |

Note: Specific experimental and theoretical NMR data for this compound is not publicly available to populate these tables.

Intermolecular Interactions and Supramolecular Chemistry of Pyrrole 2 Carboxamide Systems

Hydrogen Bonding Interactions (N-H⋯O, C-H⋯O) in Crystal Structures

Hydrogen bonds are the principal driving force in the crystal assembly of pyrrole-2-carboxamide derivatives. The amide group provides a potent hydrogen bond donor (N-H) and acceptor (C=O), while the pyrrole (B145914) ring offers an additional N-H donor (unless substituted at the N1 position, as in the target compound) and weak C-H donors.

In numerous crystal structures of related compounds, such as N-Nitro-1H-pyrrole-2-carboxamide, both intermolecular N-H⋯O and C-H⋯O hydrogen bonds are observed. These interactions are fundamental in linking molecules into extended supramolecular chains and layered motifs. Theoretical calculations on pyrrol-2-yl ketone and carboxylate derivatives indicate that systems featuring N-H⋯O bonds are energetically more stable and have greater interaction energies compared to those with only weaker C-H⋯O or C-H⋯Cl bonds. nih.gov For instance, in the crystal structure of N-Nitro-1H-pyrrole-2-carboxamide, molecules are linked into one-dimensional chains along the a-axis via a combination of N-H⋯O and C-H⋯O interactions. vulcanchem.comsemanticscholar.org

The primary hydrogen bond in amide systems typically involves the amide N-H group and the carbonyl oxygen of a neighboring molecule. This N-H⋯O interaction is a robust and directional force that often leads to the formation of predictable supramolecular synthons, such as dimers and chains.

Table 1: Hydrogen Bond Parameters in a Related Pyrrole Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2-H2N···O1 | 0.88 | 2.11 | 2.982 | 171.5 |

| C3-H3···O1 | 0.95 | 2.39 | 3.269 | 154 |

Data derived from the crystal structure of N-Nitro-1H-pyrrole-2-carboxamide, a structurally similar compound. semanticscholar.org

Resonance-Assisted Hydrogen Bonds (RAHBs)

The hydrogen bonds within the pyrrole-2-carboxamide framework can be significantly strengthened by resonance effects. Studies on the parent molecule, pyrrole-2-carboxamide, have shown that the intermolecular N-H⋯O bonds linking molecules into dimers can be classified as Resonance-Assisted Hydrogen Bonds (RAHBs). mdpi.comnih.gov This phenomenon occurs in conjugated systems where the hydrogen-bonded bridge is part of a larger π-electron system. The delocalization of π-electrons across the hydrogen bond donor and acceptor fragments enhances the polarity of the N-H bond and the basicity of the carbonyl oxygen, thereby strengthening the hydrogen bond. This increased strength and directionality make RAHBs a critical factor in the formation of stable supramolecular assemblies. mdpi.com

Supramolecular Assembly and Crystal Packing Motifs

The interplay of the aforementioned interactions gives rise to distinct and often predictable supramolecular assemblies. For pyrrole-2-carboxamide systems, common motifs include centrosymmetric dimers, one-dimensional chains, and two-dimensional layers.

Dimers : The formation of centrosymmetric dimers via pairs of N-H⋯O hydrogen bonds, creating R²₂(8) or R²₂(10) graph-set motifs, is a common feature, as seen in pyrrole-2-carboxamide itself. mdpi.com

Chains and Ladders : In molecules like N-Nitro-1H-pyrrole-2-carboxamide, N-H⋯O and C-H⋯O interactions cooperate to form one-dimensional supramolecular chains. semanticscholar.org In other nitrophenyl-containing compounds, molecules can be linked by hydrogen bonds into "molecular ladders".

Layers and Stacking : These primary chains or dimers can then assemble into sheets or layers. The packing of these layers is often stabilized by weaker forces, including hydrophobic contacts and π-π stacking interactions between the aromatic pyrrole and nitrophenyl rings.

Anion Recognition and Sensing Studies

The pyrrole-2-carboxamide scaffold is an excellent motif for anion recognition. The amide N-H group, often complemented by the pyrrole N-H (if present) or nearby C-H groups, can act as a hydrogen bond donor to bind and recognize anionic guest species.

The anion binding affinity of this scaffold is significantly enhanced by the attachment of electron-withdrawing groups. In 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide, the potent electron-withdrawing nature of the 4-nitrophenyl substituent increases the acidity of the amide N-H proton, making it a more effective hydrogen bond donor and thus a stronger anion receptor. Studies on related nitrophenyl derivatives of pyrrole diamides have shown that they can effectively bind anions, and in some cases, this binding event leads to deprotonation by strongly basic anions like fluoride, resulting in a distinct color change. This property makes such compounds candidates for colorimetric anion sensors. The combination of the pyrrole and amide moieties within a pre-organized structure allows for the selective binding of various anions, including halides and oxoanions, through the formation of multiple hydrogen bonds. uni-regensburg.de

Structure Activity Relationship Sar Studies and Ligand Design Principles in Pyrrole 2 Carboxamide Scaffolds

Impact of Substituents on Aromatic Rings and Amide Moiety on Molecular Interactions

The biological activity of pyrrole-2-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and the amide group. These modifications can alter the electronic properties, shape, and hydrogen-bonding capacity of the molecule, thereby affecting its binding affinity and selectivity for a given target.

Role of Electron-Withdrawing Groups (e.g., Nitro, Halogens)

Electron-withdrawing groups (EWGs) attached to the aromatic rings of the pyrrole-2-carboxamide scaffold play a crucial role in modulating biological activity. The presence of groups like nitro (NO₂) and halogens (F, Cl, Br) can significantly enhance the potency of these compounds. For instance, in the context of antitubercular agents, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole (B145914) ring has been shown to greatly improve activity. nih.govnih.gov

The nitro group, as seen in the titular compound "1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide," is a strong EWG that can influence the electronic distribution across the molecule. This can lead to more favorable interactions with the target protein. For example, a study on pyrrolyl benzamide (B126) derivatives targeting the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis revealed that an N-(2-nitrophenyl) derivative displayed stronger hydrogen bonding interactions with the enzyme. nih.gov The electron-withdrawing nature of the nitro group can increase the acidity of nearby protons, making them better hydrogen bond donors, and can also participate in favorable electrostatic interactions within the binding pocket.

Halogens also contribute to improved activity through various mechanisms. Their electron-withdrawing properties can enhance binding affinity, and their lipophilicity can improve membrane permeability. In a series of pyrrolamide-type GyrB/ParE inhibitors, the presence of two chlorine atoms on the pyrrole ring was found to be a beneficial substitution for biological activity. nih.gov

| Substituent Group | Position | Observed Effect on Activity | Potential Mechanism | Reference Compound Example |

|---|---|---|---|---|

| Nitro (NO₂) | Phenyl ring attached to pyrrole nitrogen | Enhanced hydrogen bonding interactions | Increased acidity of N-H protons, favorable electrostatic interactions | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide |

| Halogens (e.g., Cl) | Pyrrole ring | Beneficial for biological activity | Enhanced binding affinity, increased lipophilicity | 3,4-dichloro...pyrrolamide derivative |

| Electron-withdrawing substituents in general | Phenyl/pyridyl group on pyrrole ring | Greatly improved anti-TB activity | Modification of electronic properties for better target interaction | General pyrrole-2-carboxamides |

Steric Effects of Bulky Substituents on Carboxamide

The size and shape of substituents on the carboxamide moiety can have a dramatic impact on the activity of pyrrole-2-carboxamide derivatives. Structure-activity relationship studies have revealed that attaching bulky substituents to the carboxamide can greatly improve anti-TB activity. nih.govnih.gov For example, replacing a cyclohexyl group with larger groups like an adamantyl group led to a more than 100-fold increase in potency against M. tuberculosis. nih.gov This suggests that the binding pocket of the target enzyme can accommodate and favorably interact with large, hydrophobic groups.

Conversely, small substituents on the carboxamide can lead to a significant loss of activity. nih.gov This indicates that a certain level of bulk is necessary to fill the binding pocket and establish effective van der Waals interactions. However, the steric effects are highly dependent on the specific target. In some cases, steric hindrance on the aromatic rings within the binding pocket can decrease antiviral activity. nih.gov This highlights the importance of a tailored approach to ligand design, considering the specific topology of the target's active site.

Importance of Pyrrole and Carboxamide Hydrogens for Specific Interactions

The hydrogen atoms on the pyrrole ring (N-H) and the carboxamide group (-C(O)NH-) are critical for the biological activity of this class of compounds. These hydrogens act as hydrogen bond donors, forming crucial interactions with amino acid residues in the target's binding site.

Studies have shown that the methylation of both the pyrrole and carboxamide hydrogens leads to a complete loss of activity. nih.gov Molecular docking simulations revealed that the unmethylated compound could form two hydrogen bonds with key residues (Asp645 and Tyr646) in the MmpL3 protein, while the dual-methylated analog showed only hydrophobic interactions and no hydrogen bonds. nih.gov This demonstrates that these hydrogen bonds are essential for potent inhibition. The pyrrole N-H and the amide N-H often form a network of hydrogen bonds that anchor the ligand in the active site and contribute significantly to the binding affinity. nih.gov

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and other computational methods are powerful tools for understanding the interactions between pyrrole-2-carboxamide derivatives and their biological targets at the molecular level. These techniques provide insights into the binding modes, key interactions, and energetic favorability of ligand binding.

Binding Site Analysis and Interaction Mapping (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Molecular docking studies have been successfully employed to rationalize the observed SAR for pyrrole-2-carboxamide derivatives. vlifesciences.com By docking these compounds into the crystal structures of their target proteins, researchers can visualize the binding poses and identify key interactions.

For instance, in the case of MmpL3 inhibitors, docking studies have shown that the pyrrole-2-carboxamide scaffold occupies a specific pocket (S4) in the enzyme's proton-translocation channel. nih.gov The pyrrole and carboxamide hydrogens form critical hydrogen bonds with residues such as Asp645 and Tyr646, while the aromatic rings and other substituents engage in hydrophobic interactions within adjacent pockets (S3 and S5). nih.gov

Similarly, docking studies of pyrrole-2-carbohydrazide derivatives as enoyl-acyl carrier protein reductase inhibitors have helped to identify possible interactions between the synthesized compounds and the active site of the enzyme. vlifesciences.com These studies map out the hydrogen bond networks and hydrophobic contacts that are essential for ligand recognition and binding.

| Target Protein | Ligand Scaffold | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| MmpL3 | Pyrrole-2-carboxamide | Asp645, Tyr646 | Hydrogen bonds from pyrrole and carboxamide N-H |

| MmpL3 | Pyrrole-2-carboxamide | Residues in S3 and S5 pockets | Hydrophobic interactions with aromatic rings and bulky substituents |

| Enoyl-acyl carrier protein reductase | Pyrrole-2-carbohydrazide | Active site residues | Hydrogen bonds, Hydrophobic contacts |

Binding Energy and Scoring Function Evaluations

Computational models also allow for the estimation of binding energies and the use of scoring functions to rank the potential potency of different ligands. While specific binding energy calculations for "this compound" are not extensively reported in the reviewed literature, the principles of such evaluations are well-established for this class of compounds.

Scoring functions in molecular docking programs estimate the binding affinity by considering various energy terms, including van der Waals interactions, electrostatic interactions, hydrogen bonding, and the energy penalty for desolvation upon binding. vlifesciences.com For example, the Glide docking program uses a scoring function that includes terms for van der Waals energy, Coulomb energy, a lipophilic contact term, a hydrogen-bonding term, and penalties for buried polar groups and freezing rotatable bonds. vlifesciences.com

More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate calculations of relative binding free energies. These methods have been applied to various ligand-protein systems and can be used to guide the optimization of pyrrole-2-carboxamide derivatives. While computationally intensive, these approaches offer a more quantitative prediction of the impact of substituent modifications on binding affinity.

Conformational Changes Upon Binding

The interaction of a ligand with its biological target is a dynamic process that often involves conformational adjustments in both the ligand and the protein. For pyrrole-2-carboxamide scaffolds, including this compound, the binding process is dictated by a combination of enthalpic and entropic factors, where the final bound conformation represents a low-energy state that maximizes favorable interactions within the binding pocket.

While direct crystallographic data on the bound conformation of this compound is not extensively available, insights can be drawn from molecular modeling and studies of analogous compounds. The inherent flexibility of the pyrrole-2-carboxamide core allows for a degree of rotational freedom around the single bonds connecting the pyrrole ring to the carboxamide group and the C-N bond of the amide. The orientation of the 4-nitrophenyl group relative to the pyrrole ring is also subject to conformational flexibility.

Upon entering a binding site, the molecule is likely to adopt a conformation that optimizes interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, in a predicted binding model of a similar pyrrole-2-carboxamide derivative with the mycobacterial membrane protein Large 3 (MmpL3), the pyrrole-2-carboxamide moiety occupies a specific pocket where it can form crucial hydrogen bonds. nih.gov It is plausible that the amide group of this compound would orient itself to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O) with amino acid residues in a target's active site.

The planarity of the pyrrole ring and the 4-nitrophenyl group can facilitate stacking interactions with aromatic residues like tyrosine or phenylalanine in a binding pocket. The nitro group, being strongly electron-withdrawing, can participate in favorable electrostatic or dipole-dipole interactions. The transition from a solvated state in an aqueous environment to a bound state within a protein cavity will drive the adoption of a specific, energetically favorable conformation. This induced-fit model suggests that the final conformation of this compound when bound to a target is likely different from its preferred conformation in solution.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at identifying novel chemotypes with similar biological activity but improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.gov These approaches are particularly relevant for the optimization of leads based on the pyrrole-2-carboxamide scaffold.

Scaffold Hopping: This strategy involves replacing the central core of a molecule while retaining the spatial arrangement of key interacting groups. nih.gov For the pyrrole-2-carboxamide framework, this could involve replacing the pyrrole ring with other five- or six-membered heterocycles that can present the carboxamide and the N-phenyl substituent in a similar three-dimensional orientation. One study demonstrated a "scaffold hopping" approach by replacing a more complex, planar 1H-pyrrolo[3,2-c]quinoline skeleton with a more flexible 2-phenyl-1H-pyrrole-3-carboxamide to develop new 5-HT6 receptor inverse agonists. acs.org This highlights the utility of the pyrrole core as a versatile scaffold that can be derived from more complex systems to explore new chemical space and modulate biological activity. acs.org

Bioisosteric Replacement: This involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. spirochem.comufrj.br For this compound, several bioisosteric replacements can be envisioned:

Amide Bond Isosteres: The amide bond is a critical pharmacophoric element but can be susceptible to metabolic degradation. Bioisosteric replacements such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles can mimic the hydrogen bonding and dipolar properties of the amide bond while offering improved metabolic stability. nih.gov

Nitro Group Replacements: The nitro group is a strong electron-withdrawing group but can sometimes be associated with toxicity. Bioisosteric replacements for the nitro group could include cyano (-CN), trifluoromethyl (-CF3), or sulfone (-SO2R) groups, which can mimic its electronic properties.

Pyrrole Ring Analogs: The pyrrole ring itself can be replaced by other five-membered heterocycles like furan, thiophene, or pyrazole (B372694) to modulate the electronic properties and metabolic stability of the molecule.

A study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors explored the impact of replacing the phenyl group with pyridyl groups, demonstrating that such modifications can significantly influence the anti-tubercular activity. nih.gov

The following table summarizes potential bioisosteric replacements for different moieties of this compound:

| Original Moiety | Potential Bioisosteric Replacements | Rationale |

| Carboxamide | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole | Mimic hydrogen bonding and dipolar properties, improve metabolic stability. nih.gov |

| Nitro Group | Cyano (-CN), Trifluoromethyl (-CF3), Sulfone (-SO2R) | Mimic electron-withdrawing nature, potentially reduce toxicity. |

| Phenyl Ring | Pyridyl, Thienyl, Furyl | Modulate electronic properties and explore different interactions. nih.gov |

| Pyrrole Ring | Furan, Thiophene, Pyrazole, Imidazole | Alter electronic distribution, metabolic stability, and hydrogen bonding capacity. |

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model can be used for virtual screening to identify new active compounds or to guide the design of more potent analogs. dovepress.com

For the pyrrole-2-carboxamide scaffold, a pharmacophore model was instrumental in the design of novel inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). nih.gov In this study, a structure-guided approach was used to develop a pharmacophore model based on the known inhibitors of MmpL3. The key features of this model included:

Aromatic/Ring Hydrophobic Feature (RA): This feature corresponds to a hydrophobic aromatic ring that can engage in favorable interactions within a hydrophobic pocket of the target protein. In this compound, the 4-nitrophenyl group would map to this feature.

Hydrogen Bond Acceptor (HBA): This feature represents a group capable of accepting a hydrogen bond from the protein. The carbonyl oxygen of the carboxamide group in this compound would fulfill this role.

Hydrogen Bond Donor (HBD): While not explicitly mentioned as a primary feature in the mapping of the initial compound in the MmpL3 inhibitor study, the amide N-H of the pyrrole-2-carboxamide scaffold can act as a hydrogen bond donor, which is a common feature in many pharmacophore models for enzyme inhibitors.

Hydrophobic Feature (H): This feature represents a non-polar group that can occupy a hydrophobic region of the binding site. nih.gov

The design of novel pyrrole-2-carboxamide derivatives as MmpL3 inhibitors was guided by this pharmacophore model. nih.gov For example, the 2,4-dichlorophenyl group of a designed compound was mapped to the aromatic feature, while the carbonyl group of the pyrrole-2-carboxamide scaffold was mapped to the hydrogen bond acceptor feature. nih.gov Molecular docking studies further confirmed that the designed compounds fit well into the active site of MmpL3, with the pyrrole-2-carboxamide core forming key hydrogen bonds with amino acid residues. nih.gov

The general pharmacophoric features of the pyrrole-2-carboxamide scaffold can be summarized in the following table:

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Aromatic/Ring Hydrophobic | 4-Nitrophenyl group |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxamide |

| Hydrogen Bond Donor | Amide N-H |

| Hydrophobic Core | Pyrrole ring |

By understanding these key pharmacophoric features, medicinal chemists can rationally design new analogs of this compound with potentially improved activity by modifying the substituents to better fit the pharmacophore model of a specific biological target.

Chemical Reactivity and Derivatization Pathways of 1 4 Nitrophenyl 1h Pyrrole 2 Carboxamide

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and, consequently, highly susceptible to electrophilic aromatic substitution. wikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, significantly increasing its nucleophilicity compared to benzene (B151609). pearson.com In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the σ-complex or arenium ion) is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position. onlineorganicchemistrytutor.com

In the case of 1-(4-nitrophenyl)-1H-pyrrole-2-carboxamide, the reactivity landscape is altered by the existing substituents. The C2 position is occupied by a carboxamide group, and the nitrogen atom is substituted with a 4-nitrophenyl group. Both of these substituents are strongly electron-withdrawing, which deactivates the pyrrole ring toward electrophilic attack. This deactivation means that electrophilic substitution reactions will likely require more forcing conditions (e.g., stronger electrophiles, higher temperatures) than those used for simple, non-deactivated pyrroles.

Despite the deactivation, substitution is still possible. The directing effects of the substituents will govern the position of the incoming electrophile. The primary sites for substitution on the pyrrole ring would be the C4 and C5 positions. The C3 position is also a possibility, though generally less favored. The precise outcome would depend on the specific electrophile and reaction conditions employed.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

| Reaction Type | Reagent/Catalyst | Potential Product(s) |

|---|---|---|

| Halogenation | Br₂, Acetic Acid | 1-(4-Nitrophenyl)-4/5-bromo-1H-pyrrole-2-carboxamide |

| Nitration | HNO₃/H₂SO₄ | 1-(4-Nitrophenyl)-4/5-nitro-1H-pyrrole-2-carboxamide |

| Acylation | Acyl Chloride, Lewis Acid | 1-(4-Nitrophenyl)-4/5-acyl-1H-pyrrole-2-carboxamide |

| Sulfonation | SO₃, Pyridine | This compound-4/5-sulfonic acid |

Reactivity of the Nitro Group and Amide Moiety for Further Transformations

The nitro and amide functional groups on this compound are key sites for derivatization, providing pathways to a variety of other molecular structures.

Reactivity of the Nitro Group: The aromatic nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced. libretexts.org The most common and synthetically useful transformation is its reduction to a primary amine (an aniline (B41778) derivative). This can be achieved using various reducing agents, with common methods including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn, Fe, or Zn in the presence of HCl). libretexts.org

The resulting 1-(4-aminophenyl)-1H-pyrrole-2-carboxamide is a valuable intermediate. The newly formed amino group can undergo a wide array of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, or serve as a nucleophile in cyclization reactions.

Reactivity of the Amide Moiety: The carboxamide functional group is relatively stable but can be transformed into several other functionalities under appropriate conditions. derpharmachemica.com The amide's reactivity is centered on the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, which also possesses weakly acidic protons. derpharmachemica.com Key transformations include hydrolysis to the corresponding carboxylic acid, dehydration to a nitrile, and reduction to an amine. These reactions expand the synthetic utility of the parent compound significantly.

Table 2: Key Transformations of the Nitro and Amide Groups

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C; or Sn/HCl | Primary Amine |

| Amide Moiety | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Amide Moiety | Dehydration | POCl₃ or SOCl₂, heat | Nitrile |

| Amide Moiety | Reduction | LiAlH₄, then H₂O | Primary Amine (aminomethyl) |

Intramolecular Cyclization Reactions for Fused Ring Systems

A significant pathway for elaborating the this compound scaffold involves intramolecular cyclization to form fused polycyclic systems. researchgate.net These reactions typically require a preliminary functional group transformation to generate reactive centers that can engage in ring-closing reactions.

A highly viable strategy involves the reduction of the nitro group to an amine, as described previously. The resulting intermediate, 1-(4-aminophenyl)-1H-pyrrole-2-carboxamide, possesses a nucleophilic amino group positioned to potentially react with the electrophilic carboxamide group. Depending on the reaction conditions, this could lead to an intramolecular condensation/cyclization reaction. For instance, activation of the carboxamide followed by nucleophilic attack from the aniline nitrogen could result in the formation of a seven-membered diazepine (B8756704) ring, yielding a benzo[f]pyrrolo[1,2-a] pearson.comub.edudiazepine derivative. researchgate.net Such fused systems are of interest in medicinal chemistry.

Another potential cyclization route could involve the C-H activation of the phenyl ring at the position ortho to the amino group, followed by a reaction with the carboxamide nitrogen or carbonyl carbon, leading to different fused heterocyclic structures. The specific outcome and feasibility of these cyclizations depend heavily on the chosen reagents, catalysts, and reaction conditions.

Functional Group Interconversions involving the Carboxamide

The carboxamide at the C2 position of the pyrrole ring is a robust functional handle that can be converted into several other important chemical groups through functional group interconversion (FGI). ub.eduimperial.ac.uk These transformations are fundamental in synthetic organic chemistry for modifying molecular properties and enabling further reactions.

Conversion to Carboxylic Acid: The most direct FGI is the hydrolysis of the amide to its corresponding carboxylic acid, 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid. nih.gov This is typically achieved under strong acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) conditions with heating. The resulting carboxylic acid can then be used in esterification, acid chloride formation, or other reactions characteristic of this functional group.

Conversion to Nitrile: Dehydration of the primary carboxamide yields a nitrile (cyano group). This transformation removes the carbonyl oxygen and the two N-H protons. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or tosyl chloride in pyridine. vanderbilt.edu The product would be 1-(4-nitrophenyl)-1H-pyrrole-2-carbonitrile.

Conversion to Thioamide: The oxygen atom of the carboxamide can be replaced with a sulfur atom to form a thioamide. This is typically accomplished by treatment with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Conversion to Amine: The complete reduction of the carboxamide group to an amine (specifically, an aminomethyl group) requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, which converts the C=O group into a CH₂ group, yielding [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanamine.

Table 3: Functional Group Interconversions of the Carboxamide Moiety

| Starting Group | Target Group | Reagent(s) |

|---|---|---|

| Carboxamide (-CONH₂) | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, heat |

| Carboxamide (-CONH₂) | Nitrile (-CN) | POCl₃, P₂O₅, or SOCl₂ |

| Carboxamide (-CONH₂) | Amine (-CH₂NH₂) | 1. LiAlH₄; 2. H₂O |

| Carboxamide (-CONH₂) | Thioamide (-CSNH₂) | Lawesson's Reagent or P₄S₁₀ |

| Carboxamide (-CONH₂) | N-Alkyl Amide (-CONHR) | 1. Deprotonation (e.g., NaH); 2. Alkyl Halide (RX) |

Advanced Applications in Materials and Chemical Sciences

Components in Organic Electronic Materials (e.g., Conductive Polymers, Organic Light-Emitting Diodes (OLEDs))

The pyrrole (B145914) core is a fundamental building block for a class of intrinsically conductive polymers (ICPs) that combine the mechanical properties of polymers with the electronic characteristics of semiconductors and metals. nih.gov The specific structure of 1-(4-nitrophenyl)-1H-pyrrole suggests its utility as a monomer or a component of a monomer for creating functional polymers with tailored properties. The electron-withdrawing nature of the 4-nitrophenyl group can significantly influence the electronic energy levels (HOMO/LUMO) of the resulting polymer, which is a critical factor in the design of organic electronic devices. nih.gov

Research into derivatives has demonstrated this potential. For instance, the closely related monomer, 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, has been synthesized and polymerized to create both a homopolymer and a copolymer with 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.netmetu.edu.tr These polymers exhibit promising electrochromic properties, meaning they can change color in response to an electrical potential. Such materials are key components in the development of smart windows, low-power displays, and electrochromic devices (ECDs). metu.edu.tr The homopolymer, P(SNSNO2), and the copolymer, P(SNSNO2-co-EDOT), were characterized by various techniques, revealing their potential for these applications. metu.edu.tr The data from these studies highlight the impact of the 1-(4-nitrophenyl)-pyrrole core on the material's performance.

Table 1: Electrochromic Properties of Polymers Based on 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole

| Property | P(SNSNO2) Homopolymer | P(SNSNO2-co-EDOT) Copolymer |

|---|---|---|

| Color (Neutral State) | Yellow | Green |

| Color (Oxidized State) | Transmissive Blue | Transmissive Blue |

| Optical Contrast (%T) | 35% at 850 nm | 48% at 615 nm |

| Switching Time (Coloring) | 1.2 s | 1.0 s |

| Switching Time (Bleaching) | 1.0 s | 1.0 s |

| Optical Band Gap | 2.30 eV | 1.95 eV |

Data sourced from studies on electrochromic devices. researchgate.netmetu.edu.tr

While direct application in Organic Light-Emitting Diodes (OLEDs) is less documented for this specific carboxamide, pyrrole-based π-conjugated systems are widely studied for OLED applications due to their charge transport capabilities and thermal stability. jmaterenvironsci.com The electronic properties conferred by the nitrophenyl group could be leveraged to design hole-transporting or electron-transporting layers within an OLED stack.

Application in Sensor Technologies

The electrochemical activity inherent in conductive polymers derived from pyrrole scaffolds makes them excellent candidates for chemical sensors. The electrical conductivity of these materials can be modulated by their interaction with specific analytes, providing a measurable signal. mdpi.com The 1-(4-nitrophenyl)-1H-pyrrole-2-carboxamide structure is promising for sensor applications due to the presence of the nitro group and the carboxamide linkage, which can participate in specific interactions like hydrogen bonding or redox reactions with target molecules.

A structurally analogous polymer, Poly-[1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole], has been successfully employed in a sensor for ammonia (B1221849) (NH3) gas, demonstrating a detection limit as low as 1 ppm. mdpi.com This suggests that a polymer based on 1-(4-nitrophenyl)-1H-pyrrole could exhibit similar sensitivity towards ammonia or other volatile organic compounds. The sensing mechanism often relies on the analyte modulating the charge transport through the polymer backbone.

Table 2: Examples of Polypyrrole (PPy) Derivatives in Sensor Applications

| Polymer Derivative | Analyte Detected | Detection Limit |

|---|---|---|

| Poly(aniline-co-pyrrole) nanocomposites | NH₃ | 0.05 ppm |

| PPy-pyrole-2-carboxylic acid copolymer | hCG (hormone) | 2.3 pg mL⁻¹ |

| Poly-[1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole] | NH₃ | 1 ppm |

| PPy-COOH nanotube arrays | Cu²⁺ | 46 nM |

This table showcases the versatility of functionalized polypyrroles in detecting a wide range of chemical and biological species. mdpi.com

Precursors for Advanced Organic Molecules and Complex Scaffolds

The this compound scaffold is a valuable intermediate in organic synthesis. Each component of the molecule—the pyrrole ring, the nitrophenyl group, and the carboxamide linker—can be chemically modified, making it a versatile precursor for more complex molecular architectures.

The nitro group can be reduced to an amine, which can then undergo a wide range of reactions to append new functionalities. The carboxamide group can be hydrolyzed or transformed, while the pyrrole ring itself can be further substituted. This chemical versatility allows for the construction of diverse molecular libraries. For example, nitropyrrole-based compounds are key intermediates in the synthesis of modified DNA minor-groove binders, which are complex molecules designed to interact with specific DNA sequences. nih.gov Furthermore, various pyrrole-2-carboxamide derivatives have been synthesized and investigated for their potential as antibacterial agents, demonstrating the role of this core structure as a pharmacophore in medicinal chemistry. nih.gov

Non-Linear Optical (NLO) Properties and Materials

Materials with non-linear optical (NLO) properties are crucial for modern optoelectronics and photonics, finding use in applications like frequency conversion and optical switching. jhuapl.edu A common strategy for designing molecules with high NLO activity is to create a "push-pull" or Donor-π-Acceptor (D-π-A) system. researchgate.net In such a system, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

The this compound structure fits this D-π-A paradigm. The electron-rich pyrrole ring can act as an electron donor (or part of the π-bridge), while the 4-nitrophenyl group is a very strong electron acceptor. nih.govacs.org This intramolecular charge transfer character is a key determinant of a molecule's second-order hyperpolarizability (β), a measure of its NLO response. The presence of a strong acceptor like a nitro group has been shown to significantly enhance NLO properties by reducing the energy gap between the ground and excited states. acs.org While specific NLO measurements for this exact compound are not widely reported, its molecular architecture strongly suggests potential as a building block for NLO-active materials, such as poled polymers or crystalline solids. nih.gov

Table 3: Key Concepts in Molecular NLO Properties

| Concept | Description | Relevance to this compound |

|---|---|---|

| Donor-π-Acceptor (D-π-A) | A molecular design featuring an electron donor and acceptor linked by a conjugated system, facilitating intramolecular charge transfer. | The pyrrole ring acts as a donor/bridge, and the nitrophenyl group is a strong acceptor. |

| Hyperpolarizability (β) | A measure of a molecule's ability to exhibit a second-order NLO response. Higher values are desirable for NLO materials. | The strong D-A character is expected to lead to a significant β value. |

| Electron-Withdrawing Group | An atom or functional group that draws electron density from neighboring atoms. | The nitro (-NO₂) group is a powerful electron-withdrawing group, enhancing the acceptor strength. |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyrrole (B145914) carboxamides, including 1-(4-nitrophenyl)-1H-pyrrole-2-carboxamide, is an area of active development, with a growing emphasis on efficiency, sustainability, and novelty. nih.govrsc.org Future research is directed towards overcoming the limitations of traditional methods, which often involve harsh conditions and environmentally harmful reagents.

A non-traditional approach for synthesizing pyrrole carboxamides has been reported, utilizing pyrrole carboxaldehyde and formamides or amines with catalytic amounts of nBu4NI and TBHP as oxidants. rsc.org This method offers a simple and efficient route to primary, secondary, and tertiary pyrrole carboxamides under mild conditions. rsc.org The evolution of pyrrole chemistry is increasingly focused on environmentally friendly techniques, such as solvent-free reactions, microwave-assisted processes, and the use of renewable feedstocks. nih.govresearchgate.net